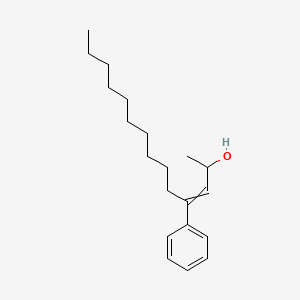
4-Phenyltetradec-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.
Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyltetradec-3-en-2-one.
Reduction: Formation of 4-phenyltetradecane-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.
4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.
Uniqueness
4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.
特性
CAS番号 |
917883-12-6 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC名 |
4-phenyltetradec-3-en-2-ol |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |
InChIキー |
FVPRAWIJVFIBEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
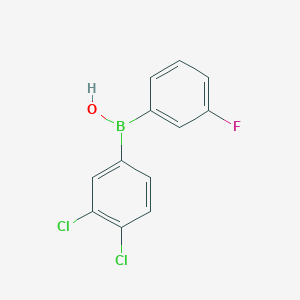
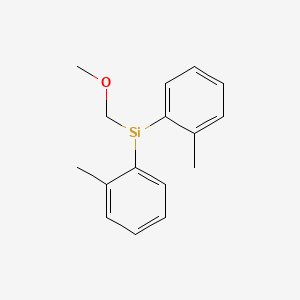
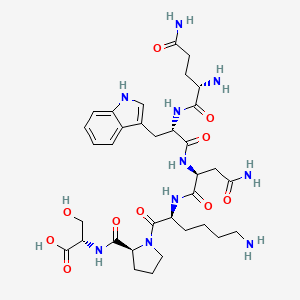
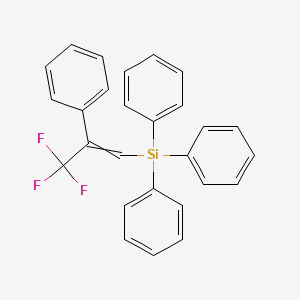
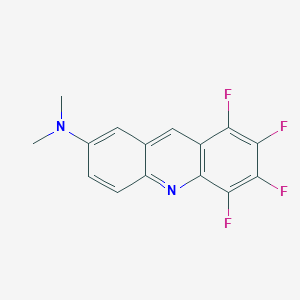


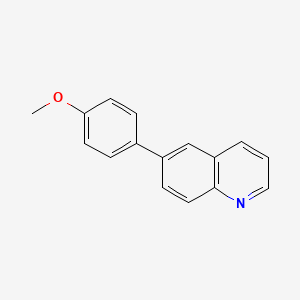
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)
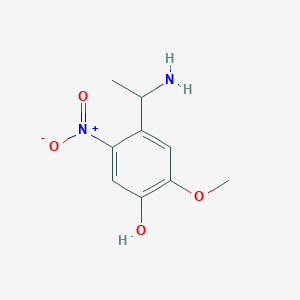

![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
